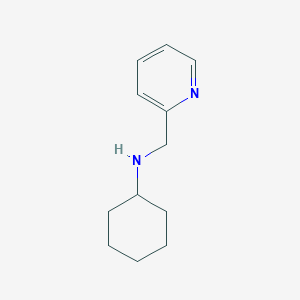
2-(Cyclohexylaminomethyl)pyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(Cyclohexylaminomethyl)pyridine is an organic compound with the molecular formula C12H18N2. It is a derivative of pyridine, where a cyclohexylaminomethyl group is attached to the second position of the pyridine ring. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Cyclohexylaminomethyl)pyridine typically involves the reaction of 2-picolyl chloride with cyclohexylamine. The reaction is carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in an organic solvent like dichloromethane or toluene at room temperature or slightly elevated temperatures .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same reactants and conditions but utilizes larger reactors and more efficient mixing and heating systems to ensure consistent product quality and yield .
Analyse Chemischer Reaktionen
Types of Reactions
2-(Cyclohexylaminomethyl)pyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The pyridine ring can undergo substitution reactions, where the hydrogen atoms are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst.
Major Products Formed
Oxidation: Formation of pyridine N-oxide derivatives.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of halogenated pyridine derivatives.
Wissenschaftliche Forschungsanwendungen
2-(Cyclohexylaminomethyl)pyridine has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and catalysis.
Biology: Investigated for its potential as a bioactive compound in drug discovery.
Medicine: Explored for its potential therapeutic effects in various medical conditions.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 2-(Cyclohexylaminomethyl)pyridine involves its interaction with specific molecular targets. The compound can act as a ligand, binding to metal ions and forming coordination complexes. These complexes can then participate in various catalytic processes. Additionally, the compound’s amine group can interact with biological targets, potentially modulating their activity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N-Cyclohexyl-2-picolylamine
- N-(2-Pyridylmethyl)cyclohexylamine
Uniqueness
2-(Cyclohexylaminomethyl)pyridine is unique due to its specific structure, which combines the properties of both cyclohexylamine and pyridine. This unique combination allows it to participate in a wide range of chemical reactions and applications, making it a versatile compound in various fields .
Eigenschaften
CAS-Nummer |
68339-45-7 |
|---|---|
Molekularformel |
C19H23NO |
Molekulargewicht |
281.4 g/mol |
IUPAC-Name |
1-(1,2-dihydroacenaphthylen-5-yl)-2-piperidin-1-ylethanol |
InChI |
InChI=1S/C19H23NO/c21-18(13-20-11-2-1-3-12-20)16-10-9-15-8-7-14-5-4-6-17(16)19(14)15/h4-6,9-10,18,21H,1-3,7-8,11-13H2 |
InChI-Schlüssel |
XCYFCBPCWVSBIP-UHFFFAOYSA-N |
SMILES |
C1CCC(CC1)NCC2=CC=CC=N2 |
Kanonische SMILES |
C1CCN(CC1)CC(C2=CC=C3CCC4=C3C2=CC=C4)O |
Piktogramme |
Irritant |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















